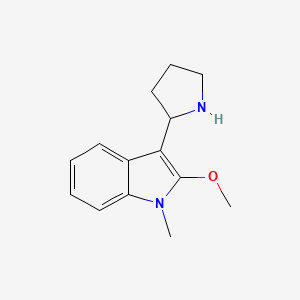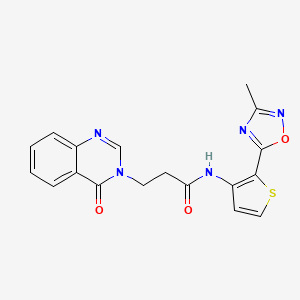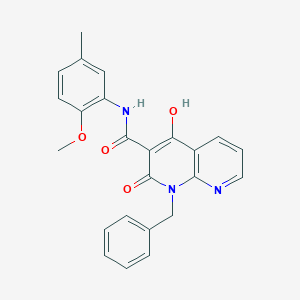![molecular formula C17H16N2O3 B2481551 ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate CAS No. 339104-28-8](/img/structure/B2481551.png)
ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate is a compound of interest in the field of organic chemistry, particularly for its synthesis methods, molecular structure, and potential applications in various chemical reactions and properties analyses.
Synthesis Analysis
The synthesis of ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate involves efficient one-pot multicomponent reactions. For instance, Mobinikhaledi et al. (2009) describe a one-pot multicomponent reaction of aldehydes, 2-amino benzimidazole, and ethyl 2-mercaptoacetate using Ni(NO3)2.6H2O as a homogeneous catalyst, offering high yields, short reaction times, and easy workup (Mobinikhaledi, Foroughifar, & Kalhor, 2009).
Molecular Structure Analysis
El Foujji et al. (2020) report on the synthesis, molecular structure, and thermal properties of a similar compound, showcasing the use of density functional theory (DFT) for molecular structure prediction and analysis. This work emphasizes the compound's stability and the correlation between experimental and theoretical results (El Foujji et al., 2020).
Chemical Reactions and Properties
Mohareb and Gamaan (2018) explored heterocyclization reactions, demonstrating the compound's versatility in forming a variety of heterocyclic derivatives with potential antitumor activities (Mohareb & Gamaan, 2018).
Physical Properties Analysis
The physical properties, such as thermal stability, were detailed by El Foujji et al. (2020), who found the compound to be stable above 249.8°C, highlighting the importance of thermal analysis in understanding the compound's behavior under various conditions (El Foujji et al., 2020).
Chemical Properties Analysis
Salahuddin et al. (2017) examined the antimicrobial activity of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives, providing insights into the chemical properties and potential applications of these compounds in the development of antimicrobial agents (Salahuddin et al., 2017).
Applications De Recherche Scientifique
Antimicrobial Activity
Ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate, a derivative of 1H-benzimidazole, has shown promising results in antimicrobial activities. Salahuddin et al. (2017) demonstrated that certain derivatives of this compound exhibited significant antimicrobial properties against organisms such as Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus (Salahuddin, Shaharyar, Mazumder, & Abdullah, 2017). Similarly, Ansari and Lal (2009) found that benzimidazole derivatives, including ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate, showed good activity towards Gram-positive bacteria and moderate activity against certain fungi (Ansari & Lal, 2009).
Synthesis and Structural Analysis
Badawey et al. (1989) conducted studies on the synthesis of ethyl 1H-benzimidazole-2-acetate derivatives, highlighting the chemical processes involved and the yield of specific derivatives (Badawey, Rida, Soliman, & Kappe, 1989). Mickevičienė et al. (2014) further explored the synthesis of mono- and disubstituted benzimidazoles, including ethyl-[2-(1-(substituted phenyl)-5-oxopyrrolidinyl-3-yl)-1H-benzimidazolyl]ethanoates, providing insight into their chemical properties (Mickevičienė, Voskienė, & Mickevičius, 2014).
Pharmacological Potential
El-Kilany et al. (2015) investigated the synthesis and quantitative structure-activity relationship (QSAR) of ethyl (benzimidazol-1-yl)acetate derivatives as potential antibacterial agents. This study provided significant insights into the pharmacological potential of these compounds (El-Kilany, Nahas, Al-Ghamdi, Badawy, & El Ashry, 2015).
Crystallography and Molecular Modeling
The structural and molecular aspects of benzimidazole derivatives have been studied extensively. For instance, Li et al. (2015) analyzed the crystal structure of azilsartan methyl ester ethyl acetate hemisolvate, providing valuable data on molecular conformations and interactions (Li, Liu, Zhu, Chen, & Sun, 2015). Additionally, El Foujji et al. (2020) reported on the synthesis, crystal structure, spectroscopic, and thermal properties of a novel ethyl 2-(2-(thiazol-4-yl)-1H-benzimidazol-1-yl)acetate, using density functional theory (DFT) calculations to compare experimental data with theoretical predictions (El Foujji, Bourakadi, Mekhzoum, Essassi, Boere, Qaiss, & Bouhfid, 2020).
Mécanisme D'action
Target of Action
Ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate is a compound that contains a benzimidazole moiety . Benzimidazole and its derivatives have been found to possess a wide range of therapeutic applications . They have shown antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . .
Mode of Action
Benzimidazole derivatives have been intensively studied for their potential as therapeutic agents . The bioactivities of benzimidazole compounds can be further improved by changing its functional groups on the core structure . This suggests that the compound may interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Benzimidazole derivatives have been found to exhibit a broad range of biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
The solubility and stability of benzimidazole derivatives can influence their bioavailability .
Result of Action
Benzimidazole derivatives have been found to exhibit a broad range of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can influence the action of benzimidazole derivatives .
Propriétés
IUPAC Name |
ethyl 2-(2-phenylbenzimidazol-1-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-2-21-16(20)12-22-19-15-11-7-6-10-14(15)18-17(19)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXALMVWKWZQHBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CON1C2=CC=CC=C2N=C1C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{6-Amino-2-[(2-morpholin-4-ylethyl)amino]-5-nitropyrimidin-4-yl}(2,5-dimethoxy phenyl)amine](/img/structure/B2481469.png)
![N-[2-(2-Bicyclo[2.2.1]heptanyl)-5-methylpyrazol-3-yl]prop-2-enamide](/img/structure/B2481471.png)

![1-(3,4-Dimethylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2481477.png)

![(2-Bromo-5-fluoropyridin-4-yl)-(3-methoxy-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-6-yl)methanone](/img/structure/B2481480.png)




![(1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2481488.png)
![4-[(4-chlorophenyl)sulfanyl]-1-(4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B2481489.png)

